molecular formula C21H22FN3O3 B1164534 MDMB-FUBINACA metabolite M1

MDMB-FUBINACA metabolite M1

Cat. No. B1164534
M. Wt: 383.4
InChI Key: IYHKZKWEKNIMPG-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MDMB-FUBINACA metabolite M1 is an analytical reference standard that is structurally classified as a synthetic cannabinoid. It is an expected metabolite of the indazole-based synthetic cannabinoid MDMB-FUBINACA and also the presumptive metabolite of ADB-FUBINACA. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.

Scientific Research Applications

  • Detection in E-liquids and Vapor

    MDMB-FUBINACA has been identified in commercially available e-liquids formulated for use in electronic cigarettes. This detection underscores the compound's presence in consumer products beyond traditional illicit drug forms, highlighting its potential for wide exposure and the importance of monitoring such substances in commercially available products (Peace et al., 2017).

  • Metabolic Pathways

    Research on the metabolism of MDMB-FUBINACA and similar synthetic cannabinoids has revealed complex metabolic pathways, including hydrolysis, monohydroxylation, and glucuronidation processes. These findings are crucial for toxicological screening and understanding the biotransformation of these compounds in the human body (Kavanagh et al., 2017).

  • Stability Assessment

    The stability of synthetic cannabinoids like MDMB-FUBINACA in biological matrices is a significant concern for forensic toxicology. Research indicates these compounds and their metabolites exhibit varying degrees of stability, which affects the detection and interpretation of toxicology results (Krotulski et al., 2020).

  • Pharmacological Evaluation

    Studies on the pharmacological properties of synthetic cannabinoids, including MDMB-FUBINACA, have shown that they act as potent, highly efficacious agonists at cannabinoid receptors. This research provides insights into the potential effects and risks associated with the consumption of these compounds (Banister et al., 2016).

  • Development of Analytical Methods

    The continuous emergence of new synthetic cannabinoids necessitates the development of comprehensive analytical methods for their detection. Research efforts have focused on creating all-inclusive LC-MS-MS methods that can detect synthetic cannabinoids, including MDMB-FUBINACA metabolite M1, alongside other designer drugs (Strickland et al., 2018).

properties

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4

InChI

InChI=1S/C21H22FN3O3/c1-21(2,3)18(20(27)28)23-19(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(22)11-9-13/h4-11,18H,12H2,1-3H3,(H,23,26)(H,27,28)/t18-/m1/s1

InChI Key

IYHKZKWEKNIMPG-GOSISDBHSA-N

SMILES

O=C(N[C@H](C(O)=O)C(C)(C)C)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3

synonyms

(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MDMB-FUBINACA metabolite M1
Reactant of Route 2
Reactant of Route 2
MDMB-FUBINACA metabolite M1
Reactant of Route 3
Reactant of Route 3
MDMB-FUBINACA metabolite M1
Reactant of Route 4
MDMB-FUBINACA metabolite M1
Reactant of Route 5
Reactant of Route 5
MDMB-FUBINACA metabolite M1
Reactant of Route 6
MDMB-FUBINACA metabolite M1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.